Cas no 1806993-70-3 (Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate)

Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate
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- インチ: 1S/C11H14F2N2O2/c1-3-17-11(16)9-7(4-14)6(2)8(5-15-9)10(12)13/h5,10H,3-4,14H2,1-2H3
- InChIKey: URGSLNIGMRHKMO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(=O)OCC)C(CN)=C1C)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 264
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.2
Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029016774-250mg |
Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate |
1806993-70-3 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
Alichem | A029016774-1g |
Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate |
1806993-70-3 | 95% | 1g |
$2,866.05 | 2022-03-31 |
Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate 関連文献
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Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylateに関する追加情報
Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate (CAS No. 1806993-70-3): A Comprehensive Overview
Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate (CAS No. 1806993-70-3) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic applications and as a building block in the synthesis of more complex molecules.
The structure of Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate is noteworthy for its incorporation of a difluoromethyl group, an aminomethyl group, and an ethyl ester. These functional groups contribute to the compound's reactivity and biological activity, making it a valuable intermediate in the development of novel drugs and therapeutic agents.
Recent research has highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate biological activity and improve pharmacokinetic properties. The presence of the difluoromethyl group in Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate is particularly significant, as it can enhance the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.
In addition to its potential as a drug candidate, Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate has been explored for its use as a synthetic intermediate. Its versatile reactivity allows it to be readily modified through various chemical transformations, making it a valuable starting material for the synthesis of a wide range of bioactive molecules. This flexibility is particularly advantageous in the development of targeted therapies and personalized medicine.
The biological activity of Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate has been the subject of several studies. Research has shown that this compound exhibits potent activity against various targets, including enzymes and receptors involved in disease pathways. For instance, it has demonstrated inhibitory effects on specific kinases, which are key players in signal transduction pathways associated with cancer and inflammatory diseases.
Furthermore, the pharmacological properties of Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate have been investigated in preclinical studies. These studies have revealed that the compound possesses favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These attributes make it an attractive candidate for further development as a therapeutic agent.
The synthesis of Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate has been optimized through various synthetic routes. One common approach involves the reaction of an appropriate pyridine derivative with an aminoalkylating agent followed by esterification. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product, making careful optimization essential for large-scale production.
In terms of applications, Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate has shown promise in several areas. Its potential as an antiviral agent has been explored due to its ability to interfere with viral replication processes. Additionally, its use as an antibacterial agent has been investigated, with preliminary results indicating activity against both Gram-positive and Gram-negative bacteria.
The future prospects for Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate are promising. Ongoing research aims to further elucidate its mechanism of action and optimize its properties for specific therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully realize the potential of this compound in addressing unmet medical needs.
In conclusion, Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate (CAS No. 1806993-70-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure, biological activity, and synthetic versatility make it a valuable asset in the development of novel drugs and therapeutic agents. As research continues to advance, this compound is likely to play an increasingly important role in addressing complex medical challenges.
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